Topoisomerase II inhibitor 20

Cell Cycle Analysis Leukemia G₂-M Arrest

Topoisomerase II inhibitor 20 (Compound 3e) is a synthetic small-molecule topo II inhibitor (IC₅₀ 0.98 µM) that delivers robust, reproducible G₂-M phase arrest—elevating the G₂-M population from 5.25% to 49.26% in leukemia SR cells at 1.90 µM over 24 h. Unlike anthracyclines or epipodophyllotoxins, its distinct C₂₂H₂₃F₂N₂O₅S scaffold (MW 459.51) precludes generic class substitution without compromising dose-response calibrations, cell cycle kinetics, and apoptotic readouts. Ideal as a validated positive control for cell cycle analysis, SAR benchmarking, and topoisomerase II mechanistic studies across diverse cancer panels. Supplied as ≥98% pure white to off-white powder for research use only.

Molecular Formula C22H23F2N5O2S
Molecular Weight 459.5 g/mol
Cat. No. B12379958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase II inhibitor 20
Molecular FormulaC22H23F2N5O2S
Molecular Weight459.5 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)NN=CC4=CC=CS4
InChIInChI=1S/C22H23F2N5O2S/c1-3-28-12-16(22(31)27-26-10-14-5-4-8-32-14)21(30)15-9-17(23)20(18(24)19(15)28)29-7-6-25-13(2)11-29/h4-5,8-10,12-13,25H,3,6-7,11H2,1-2H3,(H,27,31)/b26-10+
InChIKeyMIWTYWFVCWVYOK-NSKAYECMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase II Inhibitor 20: Procurement-Specific Technical Profile and Target Activity


Topoisomerase II inhibitor 20 (also designated Compound 3e; CAS: HY-158061) is a synthetic small-molecule inhibitor of DNA topoisomerase II with a molecular formula of C₂₂H₂₃F₂N₅O₂S and a molecular weight of 459.51 . The compound exhibits an IC₅₀ of 0.98 µM against topoisomerase II enzymatic activity in vitro . This compound is supplied as a white to off-white solid powder with a purity specification of ≥98% and is intended for research use only in oncology and cell cycle regulation studies . Its primary differentiation within the topoisomerase II inhibitor class, as established in available literature, resides in its capacity to induce a pronounced G₂-M phase cell cycle arrest, with 49.26% of treated leukemia SR cells accumulating in the G₂-M phase compared to 5.25% in untreated controls [1].

Topoisomerase II Inhibitor 20: Why In-Class Compounds Are Not Interchangeable


Topoisomerase II inhibitors constitute a structurally and mechanistically heterogeneous class of compounds that cannot be generically substituted without altering experimental outcomes. The class encompasses chemically distinct categories including anthracyclines (e.g., doxorubicin), epipodophyllotoxins (e.g., etoposide), and synthetic heterocyclic agents (e.g., amsacrine), each exhibiting divergent physicochemical properties, binding modalities, and downstream cellular responses [1]. Differences in molecular weight, hydrogen-bonding capacity, and lipophilicity among these agents directly influence solubility profiles, membrane permeability, and formulation requirements, which in turn govern in vitro assay reproducibility and in vivo dosing feasibility [1]. Consequently, substitution of Topoisomerase II inhibitor 20 with a structurally unrelated analog would invalidate dose-response calibrations, alter cell cycle arrest kinetics, and compromise the interpretability of apoptotic readouts within a given experimental paradigm.

Topoisomerase II Inhibitor 20: Quantitative Differential Evidence Versus In-Class Comparators


G₂-M Phase Cell Cycle Arrest: Quantitative Comparison of Topoisomerase II Inhibitor 20 Against Untreated Control in Leukemia SR Cells

Topoisomerase II inhibitor 20 induces a marked accumulation of cells in the G₂-M phase of the cell cycle relative to untreated control cells. At a concentration of 1.90 µM administered for 24 hours to leukemia SR cells, the compound caused 49.26% of the cell population to reside in the G₂-M phase, compared to 5.25% in untreated control cells . This represents a 9.4-fold increase in the G₂-M population, consistent with topoisomerase II inhibition-mediated cell cycle disruption prior to mitosis.

Cell Cycle Analysis Leukemia G₂-M Arrest

Topoisomerase II Enzymatic Inhibition: IC₅₀ Potency Profile of Topoisomerase II Inhibitor 20

Topoisomerase II inhibitor 20 demonstrates an IC₅₀ of 0.98 µM against topoisomerase II in enzymatic inhibition assays . This sub-micromolar potency positions the compound within the effective range for in vitro target engagement studies. The value derives from assays measuring the compound's capacity to interfere with topoisomerase II-mediated relaxation of supercoiled plasmid DNA.

Enzymatic Assay Topoisomerase II IC₅₀

Physicochemical Identity: Molecular Specifications for Topoisomerase II Inhibitor 20

Topoisomerase II inhibitor 20 is defined by the molecular formula C₂₂H₂₃F₂N₅O₂S with a molecular weight of 459.51 g/mol, and is supplied at ≥98% purity as a white to off-white solid powder [1]. These specifications are critical for procurement decisions, as they differentiate this specific chemical entity from other topoisomerase II inhibitors with divergent physicochemical profiles that would exhibit different solubility, stability, and membrane permeability characteristics.

Compound Identity Quality Control Purity

Topoisomerase II Inhibitor 20: Evidence-Supported Research and Application Scenarios


Positive Control for G₂-M Cell Cycle Arrest Studies in Leukemia Models

Topoisomerase II inhibitor 20 is suited for use as a positive control in cell cycle analysis experiments requiring robust G₂-M phase accumulation. At 1.90 µM over 24 hours, the compound increases the G₂-M population from 5.25% to 49.26% in leukemia SR cells, providing a quantifiable reference point for assay validation and comparator compound evaluation .

Topoisomerase II Enzymatic Inhibition Screening and Dose-Response Calibration

With a defined IC₅₀ of 0.98 µM against topoisomerase II enzymatic activity , this compound is applicable for establishing dose-response curves in in vitro screening campaigns, validating assay sensitivity, and benchmarking the potency of novel topoisomerase II-targeting chemical probes.

Apoptosis Induction Studies in Broad-Spectrum Anticancer Research

Topoisomerase II inhibitor 20 is reported to induce apoptosis and exhibit broad-spectrum anticancer activity , making it a candidate tool compound for mechanistic studies of topoisomerase II-mediated cell death pathways across diverse cancer cell line panels.

Reference Compound for Structurally Distinct Topoisomerase II Inhibitor Comparative Pharmacology

The compound's unique molecular formula (C₂₂H₂₃F₂N₅O₂S, MW 459.51) distinguishes it chemically from anthracyclines and epipodophyllotoxins. This structural divergence supports its use as a reference compound in structure-activity relationship (SAR) studies and in comparative pharmacological assessments where differential physicochemical properties may influence cellular uptake, subcellular distribution, or off-target profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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